molecular formula C8H8N4OS B14005103 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide CAS No. 66234-68-2

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide

Cat. No.: B14005103
CAS No.: 66234-68-2
M. Wt: 208.24 g/mol
InChI Key: KKSAOPGDAQOLBM-UHFFFAOYSA-N
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Description

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the broader class of triazolopyridine derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide typically involves the reaction of 2-chloropyridine with hydrazides, followed by a dehydration step. This process can be facilitated using palladium-catalyzed addition and microwave irradiation to enhance the reaction efficiency . Another method involves the use of thiosemicarbazide in n-butanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their activity and thereby preventing cancer cell proliferation . Molecular docking studies have shown that this compound can form stable complexes with these kinases, which is crucial for its inhibitory effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide stands out due to its specific thioacetamide group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with specialized functions.

Properties

CAS No.

66234-68-2

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide

InChI

InChI=1S/C8H8N4OS/c9-6(13)5-14-8-11-10-7-3-1-2-4-12(7)8/h1-4H,5H2,(H2,9,13)

InChI Key

KKSAOPGDAQOLBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)SCC(=O)N

Origin of Product

United States

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